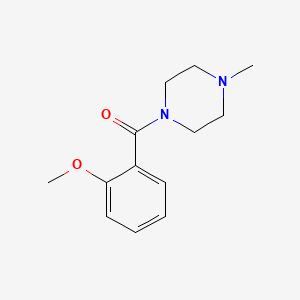
(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone” is likely to be an organic compound consisting of a methoxyphenyl group, a methylpiperazine group, and a methanone group . The exact properties and characteristics would depend on the specific arrangement of these groups in the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-methoxyphenyl precursor with a 4-methylpiperazine precursor in the presence of a suitable catalyst . The exact synthesis route would depend on the specific precursors and reaction conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of the methoxyphenyl, methylpiperazine, and methanone groups. The compound is likely to have a complex three-dimensional structure due to the presence of these functional groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. For example, the methoxy group could potentially undergo substitution reactions, while the piperazine ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of a methoxy group could potentially increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
A study by Nagaraj et al. (2018) demonstrated the synthesis and evaluation of triazole analogues of piperazine for their antibacterial activity against several human pathogenic bacteria. Compounds with modifications on the piperazine ring, including the 4-methoxyphenyl moiety, showed significant bacterial growth inhibition, highlighting their potential for further development as antibacterial agents Nagaraj, Srinivas, & Rao, 2018.
Antifungal Applications
Lv et al. (2013) synthesized novel derivatives of (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone, revealing that certain phenyl substitutions, including 3-methoxyphenyl, exhibited promising antifungal activity. This study provided insights into the structure-activity relationship of these compounds Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013.
Anticancer Research
Prinz et al. (2017) reported on N-heterocyclic phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine as highly potent inhibitors of tubulin polymerization. Among these, a compound with a 3-methoxyphenyl modification exhibited outstanding antiproliferative properties against a wide range of cancer cell lines, suggesting a promising pathway for anticancer drug development Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017.
Crystal Growth and Characterization
Research by Revathi et al. (2018) focused on the crystal growth and characterization of a nonlinear optical piperidine derivative, highlighting the potential of such compounds in device applications due to their good thermal stability and significant second harmonic generation (SHG) efficiency Revathi, Jonathan, Sathya, & Usha, 2018.
Molecular Docking and DFT Calculations
FathimaShahana and Yardily (2020) synthesized a novel compound involving the methoxyphenyl moiety and conducted a detailed study including DFT calculations and molecular docking to understand its antiviral activity and pharmacokinetic behavior. This research provides valuable insights into the potential therapeutic applications of such compounds FathimaShahana & Yardily, 2020.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)13(16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAECATGGRKFHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50877269 |
Source


|
| Record name | Piperazine,1-Me,4-(o-MeO)benzoyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50877269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

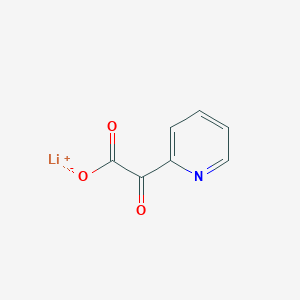

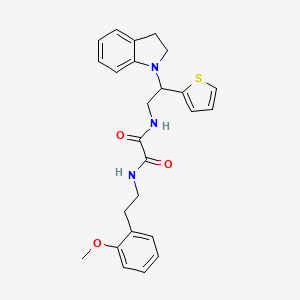
![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)
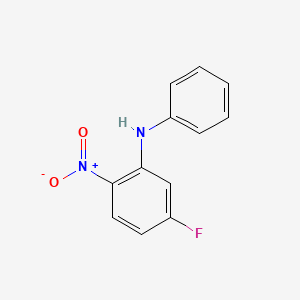

![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)
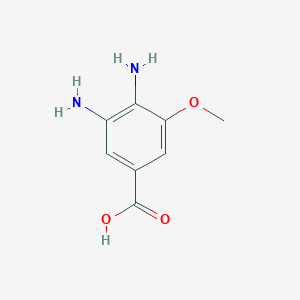
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)
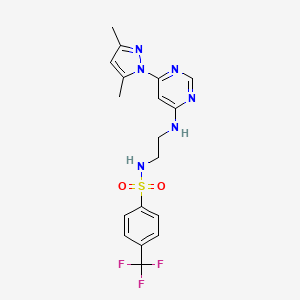
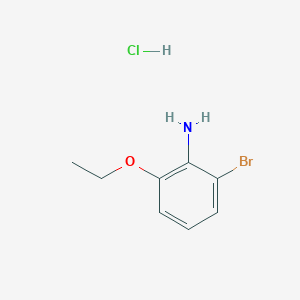
![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)